molecular formula C17H16F2N2O3S B2418418 N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3,4-difluorobenzamide CAS No. 941886-52-8

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3,4-difluorobenzamide

Cat. No. B2418418
CAS RN: 941886-52-8
M. Wt: 366.38
InChI Key: BCTIDFLAFLHLLX-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as phenylpiperidines . These are compounds containing a phenylpiperidine skeleton, which consists of a piperidine bound to a phenyl group .


Molecular Structure Analysis

The molecular formula of this compound is C23H27N5O3S . Its average mass is 453.557 Da and its monoisotopic mass is 453.183472 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not available .

Scientific Research Applications

Antimicrobial Applications

Synthesis and Screening for Antimicrobial Activity

A series of compounds including N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides were synthesized and evaluated for their antimicrobial efficacy. These compounds demonstrated significant in vitro antibacterial activity against both Gram-positive (Staphylococcus aureus, Streptococcus pyogenes) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as inhibitory action against fungi (Candida albicans, Aspergillus niger, Aspergillus clavatus), indicating their potential therapeutic use in treating microbial diseases (Desai, Rajpara, & Joshi, 2013).

Microwave-Induced Synthesis and Antimicrobial Activity Enhancement

Another study focused on the microwave-induced synthesis of fluorobenzamides containing thiazole and thiazolidine, showing promising antimicrobial analogs. These synthesized compounds, particularly those with a fluorine atom in the benzoyl group, exhibited enhanced antimicrobial activity, highlighting the critical role of fluorine in boosting antimicrobial effects (Desai, Rajpara, & Joshi, 2013).

Synthesis and Biological Activity of Substituted Phenylthiazolidin Derivatives

Another research synthesized derivatives involving the thiazolidine ring and evaluated their antibacterial and antifungal activities. Preliminary results indicated promising antibacterial properties, suggesting further exploration as antimicrobials (Patel & Dhameliya, 2010).

Safety And Hazards

The safety and hazards associated with this compound are not available .

properties

IUPAC Name

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-3,4-difluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F2N2O3S/c1-11-3-5-13(21-7-2-8-25(21,23)24)10-16(11)20-17(22)12-4-6-14(18)15(19)9-12/h3-6,9-10H,2,7-8H2,1H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCTIDFLAFLHLLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C3=CC(=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F2N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3,4-difluorobenzamide

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